tert-Butyl 2-((4R,6S)-6-((R)-6-cyclopropyl-10-fluoro-7,8-dihydrobenzo[k]phenanthridin-8-yl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate
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Overview
Description
tert-Butyl 2-((4R,6S)-6-(®-6-cyclopropyl-10-fluoro-7,8-dihydrobenzo[k]phenanthridin-8-yl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate is a complex organic compound with potential applications in various fields, including chemistry, biology, medicine, and industry. This compound features a unique structure that includes a tert-butyl group, a cyclopropyl group, and a fluoro-substituted benzo[k]phenanthridin moiety, making it an interesting subject for scientific research.
Preparation Methods
Chemical Reactions Analysis
tert-Butyl 2-((4R,6S)-6-(®-6-cyclopropyl-10-fluoro-7,8-dihydrobenzo[k]phenanthridin-8-yl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield alcohols or amines.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions, leading to the formation of different derivatives.
Amidation: The ester group can be converted to amides using amines in the presence of catalysts.
Scientific Research Applications
tert-Butyl 2-((4R,6S)-6-(®-6-cyclopropyl-10-fluoro-7,8-dihydrobenzo[k]phenanthridin-8-yl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and pathways.
Medicine: It may have potential therapeutic applications due to its structural similarity to known bioactive molecules.
Mechanism of Action
The mechanism of action of tert-Butyl 2-((4R,6S)-6-(®-6-cyclopropyl-10-fluoro-7,8-dihydrobenzo[k]phenanthridin-8-yl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate involves its interaction with specific molecular targets and pathways. The fluoro-substituted benzo[k]phenanthridin moiety may interact with enzymes or receptors, leading to modulation of biological activities. The cyclopropyl group can enhance the compound’s binding affinity and specificity .
Comparison with Similar Compounds
tert-Butyl 2-((4R,6S)-6-(®-6-cyclopropyl-10-fluoro-7,8-dihydrobenzo[k]phenanthridin-8-yl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate can be compared with other similar compounds, such as:
tert-Butyl acetate: A simpler ester with applications in organic synthesis and as a solvent.
Cyclopropyl derivatives: Compounds containing cyclopropyl groups that exhibit unique chemical and biological properties.
Fluoro-substituted benzo[k]phenanthridin derivatives: Molecules with similar structures that may have different biological activities and applications.
This compound’s unique combination of functional groups and structural features makes it a valuable subject for further research and development in various scientific fields.
Properties
Molecular Formula |
C32H36FNO4 |
---|---|
Molecular Weight |
517.6 g/mol |
IUPAC Name |
tert-butyl 2-[(4R,6S)-6-[(8R)-6-cyclopropyl-10-fluoro-7,8-dihydrobenzo[k]phenanthridin-8-yl]-2,2-dimethyl-1,3-dioxan-4-yl]acetate |
InChI |
InChI=1S/C32H36FNO4/c1-31(2,3)38-28(35)16-20-15-27(37-32(4,5)36-20)24-17-25-29(21-13-12-19(33)14-23(21)24)22-8-6-7-9-26(22)34-30(25)18-10-11-18/h6-9,12-14,18,20,24,27H,10-11,15-17H2,1-5H3/t20-,24-,27+/m1/s1 |
InChI Key |
GGOCDSGMKFPPHB-SGGJORCASA-N |
Isomeric SMILES |
CC1(O[C@H](C[C@H](O1)[C@@H]2CC3=C(C4=C2C=C(C=C4)F)C5=CC=CC=C5N=C3C6CC6)CC(=O)OC(C)(C)C)C |
Canonical SMILES |
CC1(OC(CC(O1)C2CC3=C(C4=C2C=C(C=C4)F)C5=CC=CC=C5N=C3C6CC6)CC(=O)OC(C)(C)C)C |
Origin of Product |
United States |
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